3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a sulfonyl-linked 4-(3-chlorophenyl)piperazine moiety and an N-(4-fluoro-3-methylphenyl) substituent. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-12-17(6-7-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPHRIPSLDRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzoyl group and subsequent methylation. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate or urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, while the urea moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Modifications and Functional Groups
The compound’s structural uniqueness lies in its 1-methylpyrazole-4-carboxamide core , sulfonyl-piperazine linker , and halogenated aryl groups . Key comparisons with analogous compounds include:
Activity and Mechanism Insights
- Antifungal Potential: The sulfonyl-piperazine group in the target compound may enhance solubility and membrane penetration, similar to penflufen’s optimized fluorinated pyrazole core. However, replacing penflufen’s 5-fluoro group with a 4-carboxamide and sulfonyl-piperazine could alter target specificity .
- Receptor Interactions: Compared to the CB1 antagonist in , the target compound’s 4-carboxamide (vs. 3-carboxamide) and piperazine linker may reduce affinity for cannabinoid receptors but increase selectivity for other targets, such as serotonin or dopamine receptors .
- Enzyme Inhibition: Pyrazole derivatives with sulfonamide groups (e.g., ’s N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide) show that sulfonyl groups improve binding to enzymatic active sites via hydrogen bonding. The target compound’s piperazine-sulfonyl moiety may similarly interact with ATP-binding pockets in kinases or gyrases .
Functional Group Impact
- This aligns with ’s findings that halogenated aryl groups improve fungicidal activity .
- Piperazine Linker: Piperazine derivatives are known to modulate pharmacokinetic properties (e.g., bioavailability) and serve as conformational spacers. In the target compound, this linker may facilitate interactions with proteins requiring extended binding sites, as seen in kinase inhibitors .
Key Contrasts
- Core Flexibility : suggests that pyrazole rings can sometimes be replaced with isoxazoles or triazoles without significant loss of activity. However, the target compound’s 1-methylpyrazole-4-carboxamide core is likely critical for maintaining its unique steric and electronic profile .
- Activity Trade-offs: While the CB1 antagonist in achieves sub-nanomolar potency, the target compound’s structural complexity may reduce CNS penetration, limiting utility in neurological applications but improving peripheral efficacy .
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide , identified by its CAS number 1189659-23-1 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.0 g/mol . The structure includes a piperazine moiety, a sulfonamide group, and a pyrazole ring, which are known to influence its biological activity significantly.
1. Antiinflammatory Activity
Recent studies indicate that pyrazole derivatives exhibit considerable anti-inflammatory properties. For instance, compounds similar to the one have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM , compared to standard drugs like dexamethasone .
2. Analgesic Effects
In vivo studies have demonstrated that certain pyrazole derivatives possess analgesic effects comparable to established analgesics such as ibuprofen. For example, derivatives were tested using the carrageenan-induced rat paw edema model, showing significant reductions in inflammation and pain response .
3. Serotonergic Antagonism
The compound is hypothesized to act as a serotonergic antagonist, which may provide therapeutic benefits in treating disorders associated with serotonin dysregulation. Its binding affinity to serotonin receptors could inhibit serotonin-mediated signaling pathways, thus offering a potential treatment avenue for various psychiatric disorders.
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : This moiety is often involved in receptor interactions, enhancing the compound's ability to bind to various neurotransmitter receptors.
- Sulfonamide Group : Known for its role in anti-inflammatory activity, it may contribute to the inhibition of pro-inflammatory cytokines.
- Pyrazole Core : The presence of the pyrazole structure is crucial for its pharmacological effects, including anti-inflammatory and analgesic properties.
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Nagarapu et al. synthesized a series of pyrazole derivatives demonstrating significant anti-inflammatory effects in animal models. The derivatives exhibited up to 78% inhibition in edema formation when compared with ibuprofen as a control .
Case Study 2: Serotonin Receptor Binding
Research exploring the binding affinity of various pyrazole derivatives revealed that compounds structurally similar to our target compound effectively bind to serotonin receptors, potentially modulating serotonergic signaling pathways.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Activity |
|---|---|---|---|---|
| Pyrazole A | 1189659-23-1 | C23H26ClN5O3S | 488.0 g/mol | Anti-inflammatory, analgesic |
| Pyrazole B | 1189911-23-6 | C21H28ClN5O3S | 494.1 g/mol | MAO-B inhibitor |
| Pyrazole C | 1251695-58-5 | C23H32ClN5O3S | 494.1 g/mol | COX-II inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
